molecular formula C2H2BrF5S B6300962 1-Bromo-2-(pentafluorothio)ethylene CAS No. 58636-82-1

1-Bromo-2-(pentafluorothio)ethylene

Cat. No. B6300962
CAS RN: 58636-82-1
M. Wt: 233.00 g/mol
InChI Key: YGSQERNYSJALGA-OWOJBTEDSA-N
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Description

1-Bromo-2-(pentafluorothio)ethylene, also known as 1-bromo-2-pentafluoroethylene or 1-bromo-2-thioethylene, is a brominated organic compound with the molecular formula C2BrF5S. It is a colorless, volatile liquid that has a wide range of applications in the fields of chemistry and biology. As a reagent, it has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential to act as a catalyst in a variety of organic reactions.

Scientific Research Applications

1-Bromo-2-(pentafluorothio)ethylene has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential to act as a catalyst in a variety of organic reactions. Furthermore, it has been used as a reagent in the synthesis of heterocyclic compounds, such as thiophenes and thiazoles.

Mechanism of Action

1-Bromo-2-(pentafluorothio)ethylene is an electrophilic reagent that can react with nucleophilic substrates. The reaction typically proceeds through a free-radical mechanism, with the formation of a bromonium ion intermediate. The bromonium ion then reacts with the nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
1-Bromo-2-(pentafluorothio)ethylene is a volatile, colorless liquid that is not known to be toxic or to have any other adverse effects on humans or the environment. However, it is important to note that it is a flammable material and should be handled with care.

Advantages and Limitations for Lab Experiments

The main advantages of using 1-Bromo-2-(pentafluorothio)ethylene in laboratory experiments are its high reactivity and low cost. It is also relatively easy to handle and store. However, it is important to note that it is a flammable material and should be handled with care. In addition, it should be used in a well-ventilated area, as the vapors can be irritating to the eyes and respiratory system.

Future Directions

1-Bromo-2-(pentafluorothio)ethylene has a wide range of potential applications in the fields of chemistry and biology. In the future, it may be used to synthesize a variety of organic compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, it may be used as a catalyst in a variety of organic reactions, as well as in the synthesis of heterocyclic compounds. Furthermore, it may be used to study the mechanism of action of various organic reactions and to develop new methods for the synthesis of organic compounds. Finally, it may be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

1-Bromo-2-(pentafluorothio)ethylene is produced commercially by the reaction of 1,2-dibromo-1,2-difluoroethane with diethyl sulfide or thioacetamide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 90°C. The product is then purified by distillation or other methods.

properties

IUPAC Name

[(E)-2-bromoethenyl]-pentafluoro-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrF5S/c3-1-2-9(4,5,6,7)8/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSQERNYSJALGA-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Br)\S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-2-bromoethenyl]-pentafluoro-lambda6-sulfane

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